N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride
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Overview
Description
N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride: is a chemical compound with the molecular formula C12H19N3·HCl. It is a derivative of aniline, featuring a piperazine ring and two methyl groups attached to the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride . For instance, the compound is reactive with oxidizing agents and should be stored at room temperature . More research is needed to fully understand how various environmental factors influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride typically involves the reaction of 4-chloroaniline with piperazine, followed by methylation of the resulting intermediate. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of N,N-dimethyl-4-(piperazin-1-yl)aniline.
Reduction: Secondary amines.
Substitution: Alkylated derivatives of N,N-dimethyl-4-(piperazin-1-yl)aniline.
Scientific Research Applications
Chemistry: In chemistry, N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride is used as a building block for the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is also employed in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the synthesis of drugs that target specific receptors and enzymes .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable in the development of new materials and products .
Comparison with Similar Compounds
- N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride
- N,N-dimethyl-4-(piperazin-1-yl)benzamide
- N,N-dimethyl-2-(piperazin-1-yl)ethanamine
Comparison: N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride is unique due to its specific substitution pattern and the presence of both a piperazine ring and dimethyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-4-piperazin-1-ylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.ClH/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15;/h3-6,13H,7-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQREXUWEMZOTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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